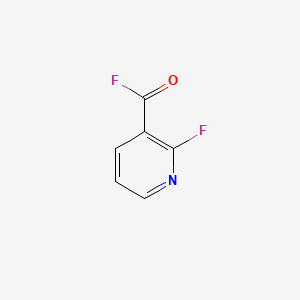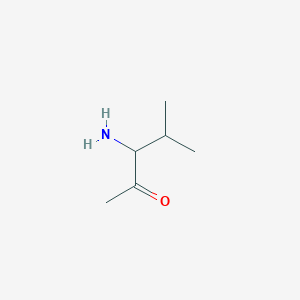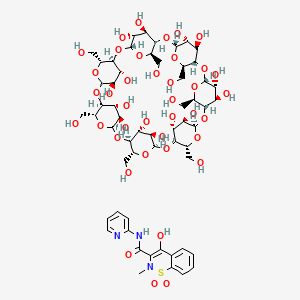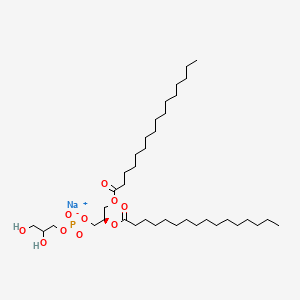
2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol is a chromene derivative characterized by the presence of hydroxyl groups at the 6 and 7 positions and a hydroxymethyl group at the 2 position. Chromenes are a class of organic compounds known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of 2-methyl-2H-chromene with formaldehyde and subsequent hydroxylation at the 6 and 7 positions using hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as 2-methyl-2H-chromene. The process includes controlled hydroxylation and hydroxymethylation reactions, often optimized for yield and purity through the use of specific catalysts and reaction conditions.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
- Oxidation products include 2-(formylmethyl)-2-methyl-2H-chromene-6,7-dione.
- Reduction products include 2-(hydroxymethyl)-2-methyl-2H-dihydrochromene-6,7-diol.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups allow for hydrogen bonding and interaction with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s structure also enables it to participate in redox reactions, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
2-Methyl-2H-chromene-6,7-diol: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
2-(Hydroxymethyl)-2H-chromene-6,7-diol: Lacks the methyl group, affecting its chemical properties and applications.
Uniqueness: 2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol is unique due to the presence of both hydroxymethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-2-methylchromene-6,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(6-12)3-2-7-4-8(13)9(14)5-10(7)15-11/h2-5,12-14H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNJCHIWSLOJAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B571018.png)
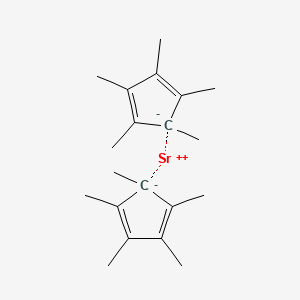


![3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid](/img/structure/B571025.png)
![2-[1-Allyl-4-[4-[N,N-bis(3-phenylpropyl)amino]phenyl]-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B571028.png)
